molecular formula C6H10N2 B2852537 5-ethyl-1-methyl-1H-pyrazole CAS No. 41818-33-1

5-ethyl-1-methyl-1H-pyrazole

Cat. No. B2852537
CAS RN: 41818-33-1
M. Wt: 110.16
InChI Key: TYWFOQSRTCOHLB-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-1H-pyrazole is a chemical compound with the CAS Number: 41818-33-1 . It has a molecular weight of 110.16 . The IUPAC name for this compound is 5-ethyl-1-methyl-1H-pyrazole . It is a liquid in its physical form .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A facile one-pot procedure for the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds utilizing 1,8-diazabicyclo .


Molecular Structure Analysis

The molecular structure of 5-ethyl-1-methyl-1H-pyrazole comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The Inchi Code for this compound is 1S/C6H10N2/c1-3-6-4-5-7-8(6)2/h4-5H,3H2,1-2H3 .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

5-Ethyl-1-methyl-1H-pyrazole is a liquid in its physical form .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives, including 5-ethyl-1-methyl-1H-pyrazole, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of biological activities and are particularly effective against various strains of bacteria and fungi. The pyrazole ring serves as a core structure for the development of new drugs with potential applications in treating infectious diseases .

Agriculture: Pesticides and Herbicides

In the agricultural sector, pyrazole compounds are utilized in the synthesis of pesticides and herbicides. Their structural versatility allows for the creation of compounds that can target specific pests or weeds without harming crops. This application is crucial for increasing agricultural productivity and managing pest resistance .

Coordination Chemistry: Ligand Synthesis

5-ethyl-1-methyl-1H-pyrazole can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes have potential applications in catalysis, material science, and as models for biological systems. The pyrazole moiety’s ability to donate electrons to metal centers makes it a valuable component in the synthesis of coordination compounds .

Organometallic Chemistry: Catalyst Development

The pyrazole ring is also significant in organometallic chemistry, where it is used to develop catalysts for a range of chemical reactions. These catalysts can enhance reaction rates, selectivity, and yield, making them essential for industrial processes and the synthesis of fine chemicals .

Drug Discovery: Anti-inflammatory and Anticancer Agents

Pyrazole derivatives are prominent in drug discovery, particularly as anti-inflammatory and anticancer agents. The modification of the pyrazole ring can lead to compounds with improved pharmacokinetic properties and reduced side effects. Researchers continue to explore the therapeutic potential of these compounds in various disease models .

Synthetic Organic Chemistry: Building Blocks

In synthetic organic chemistry, 5-ethyl-1-methyl-1H-pyrazole is used as a building block for the construction of more complex molecules. Its reactivity allows for various functionalizations, making it a versatile starting material for the synthesis of a wide array of organic compounds .

Mechanism of Action

While the mechanism of action for 5-ethyl-1-methyl-1H-pyrazole is not explicitly mentioned in the search results, pyrazoles in general have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Future Directions

Pyrazoles have been gaining popularity since the early 1990s due to their wide range of applications in various fields of science . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

5-ethyl-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-6-4-5-7-8(6)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWFOQSRTCOHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-methyl-1H-pyrazole

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